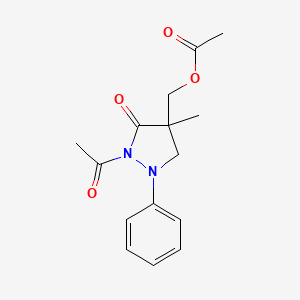
(2-乙酰基-4-甲基-3-氧代-1-苯基吡唑烷-4-基)甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol This compound is characterized by its pyrazolidinone core, which is a five-membered ring containing two nitrogen atoms
科学研究应用
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the compound in its pure form .
化学反应分析
Types of Reactions
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
作用机制
The mechanism of action of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate: Unique due to its specific substitution pattern and functional groups.
Indole derivatives: Share some structural similarities but differ in their core ring structure and functional groups.
Phenoxy acetic acid derivatives: Similar in terms of functional group chemistry but differ in their overall molecular framework.
Uniqueness
(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is unique due to its specific combination of acetyl, methyl, and phenyl groups attached to the pyrazolidinone core.
属性
IUPAC Name |
(2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)17-14(20)15(3,10-21-12(2)19)9-16(17)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIKPYJXJHDWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
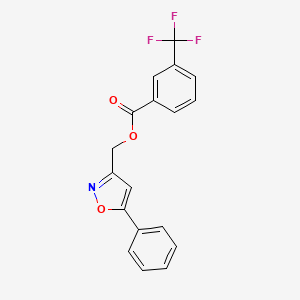
![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)
![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
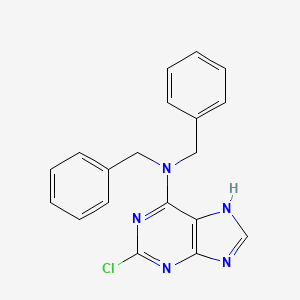
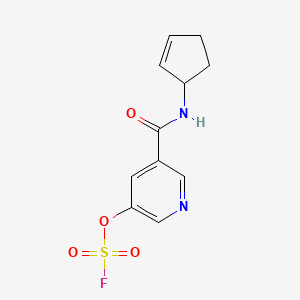
![N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2596188.png)

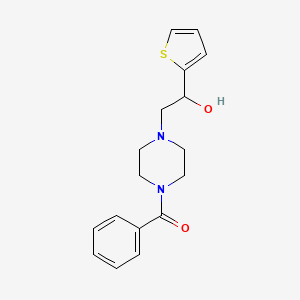
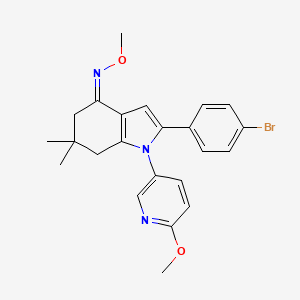
![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)
![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)
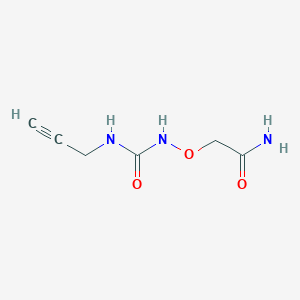
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596200.png)
